molecular formula C7H8N2O B009815 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine CAS No. 102226-41-5

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine

Cat. No. B009815
M. Wt: 136.15 g/mol
InChI Key: HKSOYMJNDHHYEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine derivatives is often achieved through one-pot synthesis methods. Kumar et al. (2011) described a convenient approach for preparing 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives from 1,4-dihydropyridines, featuring an electrophilic interaction of iodine in the presence of a nucleophile, leading to excellent yields of the bicyclic heterocycles (Kumar, Malik, Kumar, & Prasad, 2011). Additionally, Sandford et al. (2014) synthesized pyrido[3,2-b][1,4]oxazine systems through annelation reactions involving highly fluorinated pyridine derivatives, highlighting the versatility of this scaffold for chemical synthesis (Sandford, Slater, Yufit, Howard, & Vong, 2014).

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine and its derivatives showcases the significance of the bicyclic heterocycle framework, which is pivotal in the synthesis of pharmaceutical compounds. Gim et al. (2007) emphasized the role of the benzo[1,4]-oxazine ring system as a crucial template in pharmaceutical research, although detailed molecular structure analysis specific to 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine is limited in the literature (Gim et al., 2007).

Scientific Research Applications

  • Pyrido[2,3-b][1,4]oxazin-2-ones are noted for their ease of preparation and Smiles rearrangement-based transformations, making them useful in chemical synthesis (Cho et al., 2003).

  • These compounds, particularly 2H-1,4-pyridoxazin-3-(4H)-ones, are significant in the synthesis of natural and synthetic compounds with potential pharmaceutical applications, including anti-inflammatory, analgesic, bacteriostatic, fungistatic, and MAO inhibitors (Amardeep, 2013).

  • Pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems aid in synthesizing highly fluorinated pyridine derivatives, useful in creating nitrogen and oxygen-centered difunctional nucleophiles (Sandford et al., 2014).

  • These compounds are also employed in the synthesis of indolizidines, histrionicotoxin, and broad-spectrum antibacterials (Hermecz, 1998).

  • Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives are used in synthesizing functionalized pyrido[4,3-b][1,4]oxazine, indicating their utility in the study of bicyclic heterocycles (Arrault et al., 2002).

  • The synthesized pyridobenzoxazines show promise in enantioselective drug design and synthesis (Henry et al., 2004).

  • Nitro pyrido- and dipyrido[1,4]oxazines are explored for their structural and chemical properties in chemical research (Bastrakov et al., 2016).

  • Some pyrido[2,1-b]oxazines exhibit long-term antihypertensive-bradycardic effects, anti-inflammatory, spasmolytic, and other effects, indicating their potential in pharmacological applications (Feliciano et al., 1992).

Safety And Hazards

The compound is classified as an eye irritant, category 2 . It causes serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSOYMJNDHHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619448
Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine

CAS RN

102226-41-5
Record name 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine
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URL https://commonchemistry.cas.org/detail?cas_rn=102226-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,4H-pyrido[4,3-b][1,4]oxazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4H-pyrido[4,3-b][1,4]oxazin-3-one (4.3 g, 28 mmol) was dissolved in tetrahydrofuran (140 ml) and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (57 ml, 57 mmol) was added thereto dropwise. After stirring for 2 hours at room temperature, 1.4 ml of water, 2.8 ml of 10% aqueous solution of sodium hydroxide, and 4.2 ml of water were added in this order under stirring. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on amine silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain colorless liquid (3.5 g, 91%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Hou, Y Wang, Y Yang, Z Xiao - Molecules, 2023 - mdpi.com
Urate transporter 1 (URAT1) is a clinically validated target for the treatment of hyperuricemia and gout. Due to the absence of protein structures, the molecular design of new URAT1 …
Number of citations: 3 www.mdpi.com

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